Fmoc-L-glutamine
Description
Significance and Research Context of Fmoc-Gln-OH in Peptide Chemistry
Fmoc-Gln-OH is integral to contemporary peptide synthesis due to the advantageous properties of the Fmoc protecting group. This group offers orthogonal protection, meaning it can be selectively removed under mild basic conditions (typically using piperidine) without affecting acid-labile side-chain protecting groups. This characteristic is vital for constructing peptides with complex side-chain modifications and for minimizing side reactions that can occur with harsher deprotection methods. The glutamine residue itself, with its amide side chain, presents specific challenges in synthesis, and Fmoc-Gln-OH, often used in conjunction with a suitable side-chain protecting group like trityl (Trt), addresses these issues effectively.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gln-OH is a cornerstone reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the dominant method for synthesizing peptides in both academic and industrial settings altabioscience.com. In SPPS, peptides are built sequentially on an insoluble solid support. The Fmoc group protects the α-amino terminus of the incoming amino acid, preventing unwanted self-coupling or polymerization. After coupling, the Fmoc group is cleaved using a mild base, exposing the free amine for the next coupling step altabioscience.combiotage.com. The use of Fmoc-Gln-OH, particularly in its Fmoc-Gln(Trt)-OH form, is beneficial as it improves solubility in common peptide synthesis solvents like dimethylformamide (DMF) compared to unprotected Fmoc-Gln-OH advancedchemtech.compeptide.compeptide.com. Furthermore, the trityl (Trt) protecting group on the glutamine side chain prevents dehydration side reactions during activation and coupling, which can occur with unprotected glutamine, especially when using carbodiimide (B86325) reagents advancedchemtech.compeptide.com. This derivative ensures higher purity and yield of the synthesized peptides advancedchemtech.com. The Fmoc strategy, in general, offers milder reaction conditions compared to older methods like Boc (tert-butyloxycarbonyl) chemistry, making it more compatible with sensitive amino acids and facilitating automation altabioscience.combiotage.com.
Applications in Bioconjugation Research
Bioconjugation, the process of covalently linking biomolecules, is a critical area in chemical biology and drug development. Fmoc-Gln-OH plays a role in this field by enabling the synthesis of peptides that can be subsequently conjugated to other molecules, such as proteins, antibodies, or nanoparticles thieme-connect.com. The glutamine side chain itself can be a point of attachment or modification after peptide synthesis. For instance, peptides synthesized using Fmoc-Gln-OH can be designed with specific functionalities for click chemistry or other bioconjugation strategies. The ability to synthesize precisely modified peptides using Fmoc chemistry facilitates the creation of targeted drug delivery systems, diagnostic tools, and advanced biomaterials thieme-connect.comacs.org.
Relevance in Drug Discovery and Development of Peptide-Based Therapeutics
Peptide-based therapeutics have gained significant traction in recent years, offering high specificity and potency for various diseases acs.orgdelivertherapeutics.com. Fmoc-Gln-OH is a fundamental building block for synthesizing these therapeutic peptides. The precise incorporation of glutamine residues, facilitated by Fmoc-Gln-OH, can influence a peptide's biological activity, receptor binding affinity, and pharmacokinetic properties advancedchemtech.comacs.org. The development of peptide drugs often involves the synthesis of large libraries of peptide analogs, a process greatly enhanced by the efficiency and automation capabilities of Fmoc SPPS altabioscience.compeptide.com. For example, the synthesis of complex peptides with over 50 amino acid residues is now feasible, opening avenues for novel therapeutic targets altabioscience.com.
Contribution to Protein Engineering and Modification Studies
In protein engineering, researchers often synthesize peptide fragments or modified peptides to study protein structure-function relationships, enzyme mechanisms, or to create novel protein functionalities. Fmoc-Gln-OH is instrumental in these studies, allowing for the controlled synthesis of peptides that mimic or modify specific regions of proteins. The glutamine residue can be a target for post-translational modifications or can be involved in protein-protein interactions, making its precise placement via Fmoc-Gln-OH crucial for such investigations advancedchemtech.com. The ability to synthesize peptides with specific sequences and modifications aids in understanding protein folding, stability, and interactions, contributing to the design of engineered proteins with tailored properties.
Historical Perspective of Fmoc Chemistry in Peptide Synthesis
The evolution of peptide synthesis methodologies has been marked by the development of efficient and orthogonal protecting group strategies. Fmoc chemistry emerged as a significant advancement, largely replacing older methods due to its milder reaction conditions and greater compatibility with automation and diverse side-chain protection schemes.
Evolution of Fmoc Chemistry in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han in 1970 as a base-labile protecting group for amines peptide.comnih.gov. Its application to solid-phase peptide synthesis (SPPS) gained significant momentum in the late 1970s and became widely adopted by the 1990s, largely supplanting the acid-labile Boc (tert-butyloxycarbonyl) strategy biotage.compeptide.comnih.gov. The key advantage of Fmoc chemistry lies in the orthogonal nature of its deprotection. The Fmoc group is readily cleaved by mild bases, such as piperidine (B6355638), while the peptide remains anchored to the resin and side-chain protecting groups (often acid-labile tert-butyl based groups) are left intact altabioscience.combiotage.comnih.gov. This orthogonality allows for greater flexibility in designing synthetic strategies and incorporating a wider range of side-chain modifications without premature deprotection altabioscience.combiotage.com. The development of Fmoc-protected amino acid derivatives, including Fmoc-Gln-OH, was critical for the widespread adoption of this methodology altabioscience.compeptide.com. Early challenges with the solubility of unprotected Fmoc-Gln-OH were overcome by the development of side-chain protected derivatives, such as Fmoc-Gln(Trt)-OH, which exhibit improved solubility and prevent side reactions advancedchemtech.compeptide.compeptide.com. This progression has made Fmoc SPPS the method of choice for synthesizing peptides of increasing length and complexity, driving progress in peptide-based drug discovery and research altabioscience.compeptide.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922737 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-20-3, 118609-68-0 | |
| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Optimization for Fmoc Gln Oh
Optimized Coupling Strategies for Fmoc-Gln-OH in SPPS
The efficient coupling of Fmoc-Gln-OH in SPPS is influenced by several factors, including side-chain protection, the choice of coupling reagents and additives, and the solvent system employed.
Glutamine's side-chain amide can be susceptible to reactions like nitrile formation with carbodiimide (B86325) coupling reagents, especially in prolonged syntheses acs.orgpeptide.com. Traditionally, the trityl (Trt) or 9-xanthyl (Xan) group has been used to protect the glutamine side chain in Fmoc chemistry to improve solubility and prevent side reactions peptide.com. However, these protecting groups require acidic deprotection, which can be incompatible with DNA-encoded chemical libraries (DECLs) due to DNA sensitivity acs.orgdelivertherapeutics.com.
Research on DECLs has shown that unprotected Fmoc-Gln-OH can be effectively used without encountering significant solubility issues and without the formation of pyroglutamine under specific aqueous reaction conditions acs.orgdelivertherapeutics.com. This is advantageous as it avoids the need for acidic deprotection steps. However, it is noted that carbodiimide-based coupling reagents should be avoided with unprotected glutamine to prevent dehydration of the primary amide to a nitrile acs.orgdelivertherapeutics.com.
The selection of coupling reagents and additives is critical for achieving high coupling efficiency with Fmoc-Gln-OH. While carbodiimides like EDC can be used, they are not recommended for unprotected glutamine due to the risk of nitrile formation acs.orgdelivertherapeutics.com. Reagents such as HATU, DEPBT, and DMTMM have been evaluated for their efficacy.
In the context of DECL synthesis, HATU demonstrated high coupling efficiency and good substrate tolerance acs.org. DMTMM has also shown remarkable substrate tolerance, with most conversions near-quantitative acs.orgdelivertherapeutics.com. Pre-activation strategies using DEPBT/DIEA or HATU/DIEA have also been reported to exhibit higher coupling efficiency than DMTMM in aqueous media for DECLs acs.orgdelivertherapeutics.com. For standard Fmoc SPPS, coupling reagents like DIC/HOBt or DIC/OxymaPure are commonly employed, with OxymaPure being noted for its ability to suppress racemization rsc.orgacs.org.
More recently, greener solvent systems are being explored. Anisole (B1667542)/DMSO mixtures have shown promise, with Anisole/DMSO (17:3) identified as ideal for coupling chemrxiv.org. The choice of solvent can also impact side reactions, such as aspartimide formation, which is a known issue with aspartic acid but can be mitigated by solvent selection and additives chemrxiv.orgnih.gov.
Microwave-assisted peptide synthesis (MAPS) can significantly reduce reaction times and improve coupling efficiency. Protocols for MAPS have been adapted for Fmoc chemistry, with reactions often carried out at temperatures around 60 °C acs.orggithub.io. For instance, coupling reactions and Fmoc deprotections using Fmoc-Gln-OH have been successfully performed using microwave irradiation, leading to faster and efficient peptide assembly acs.orggithub.io. Microwave assistance is particularly beneficial for challenging sequences, though its limits are reached with very long or highly aggregated peptides frontiersin.org.
Solution-Phase Fmoc-Based Synthesis Incorporating Fmoc-Gln-OH
Solution-phase synthesis offers an alternative to SPPS, and Fmoc-based strategies are also applied in this context, particularly for the synthesis of DNA-encoded chemical libraries (DECLs).
In the synthesis of DECLs, Fmoc-Gln-OH is often used unprotected, as traditional protecting groups like trityl are incompatible with DNA's acid sensitivity acs.orgdelivertherapeutics.com. Research has demonstrated that unprotected Fmoc-Gln-OH can be coupled efficiently in aqueous, buffered media, with DMTMM and HATU being effective coupling reagents acs.orgdelivertherapeutics.com. The conditions typically involve mild bases and aqueous/organic solvent mixtures.
A key consideration for unprotected glutamine in DECL synthesis is its stability in aqueous media. It has been observed that DNA-Gln-NH2 can degrade over time in neutral water, forming a pyroglutamyl species, which does not couple efficiently to the next amino acid acs.orgdelivertherapeutics.com. Therefore, it is recommended to use the Gln residue promptly after Fmoc removal acs.orgdelivertherapeutics.com. While carbodiimide reagents are generally avoided with unprotected glutamine, specific conditions might allow their use if side reactions are managed acs.org.
Strategies for Mitigating Solubility Issues of Fmoc-Gln-OH
One common approach involves the use of protected glutamine derivatives, most notably Fmoc-Gln(Trt)-OH, where the trityl (Trt) group is appended to the side-chain amide nitrogen biosynth.compeptide.com. The trityl group significantly enhances the solubility of the Fmoc-protected amino acid in standard peptide synthesis solvents, allowing for more efficient coupling peptide.compeptide.com. Research indicates that Fmoc-Gln(Trt)-OH dissolves readily in common peptide synthesis reagents, unlike its unprotected counterpart peptide.com.
Alternative strategies for improving solubility include the use of co-solvent systems, such as mixtures of DMF with other solvents, or the addition of specific additives. While not explicitly detailed for Fmoc-Gln-OH in the provided search results, general methods for improving solubility of difficult amino acids involve solvent mixtures or additives like TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) semanticscholar.org. Furthermore, optimizing resin loading and coupling reaction times can indirectly alleviate issues arising from poor solubility by ensuring efficient incorporation of the amino acid researchgate.net.
| Strategy | Description | Benefits | Potential Drawbacks |
| Side-Chain Protection | Use of Fmoc-Gln(Trt)-OH, where the trityl group protects the amide side chain. | Significantly improved solubility in common SPPS solvents peptide.compeptide.com. | Requires an additional deprotection step (TFA). |
| Co-Solvent Systems | Employing mixtures of standard solvents (e.g., DMF) with other organic solvents. | Can enhance solubility of less soluble amino acids. | Requires optimization of solvent ratios and compatibility. |
| Additives | Inclusion of specific additives like TFE or HFIP. | Can improve solubility. | Potential for side reactions or altered reactivity semanticscholar.org. |
| Optimization of Conditions | Adjusting resin loading and reaction times to ensure efficient coupling despite solubility limitations. | Maximizes incorporation efficiency. | May not fully resolve inherent solubility issues. |
Advanced Approaches for Incorporating Fmoc-Gln-OH into Complex Peptides
The integration of Fmoc-Gln-OH into complex peptide architectures, such as those with "difficult sequences," cyclic structures, or those requiring specific functionalities like thioesters, demands specialized synthetic methodologies. These approaches aim to overcome inherent challenges posed by the glutamine residue and the peptide sequence itself.
Synthesis of "Difficult Sequences" and Aggregation Prevention
Sequences rich in glutamine, particularly those with multiple Gln residues or Gln in proximity to other aggregation-prone amino acids (e.g., polyalanine sequences), are often classified as "difficult sequences" researchgate.netnih.gov. These sequences tend to aggregate on the solid support due to interchain hydrogen bonding, leading to incomplete coupling, Fmoc deprotection issues, and ultimately, low yields and impure products researchgate.netrsc.org.
To combat aggregation and ensure efficient coupling of Fmoc-Gln-OH in such sequences, several strategies are employed:
Enhanced Coupling Reagents: The use of potent coupling reagents such as HATU, HBTU, or COMU, often in conjunction with bases like DIEA or NMM, can accelerate amide bond formation and overcome steric hindrance or aggregation fu-berlin.de.
Backbone Protection: Introducing temporary modifications to the peptide backbone, such as pseudoprolines or specific backbone amide protecting groups (e.g., Dmb, Hmb), can disrupt interchain hydrogen bonding and prevent aggregation researchgate.netrsc.orgnih.gov. These modifications can be installed as dipeptide building blocks or through specific reaction cycles.
Solvent Optimization: While Fmoc-Gln-OH itself can have solubility issues, optimizing the solvent system for the coupling reaction can also play a role in minimizing aggregation and improving reaction kinetics researchgate.netunifi.it.
Research has shown that strategies like incorporating proline or pseudoproline dipeptides can significantly delay aggregation onset researchgate.netrsc.org. For sequences prone to aggregation, installing backbone protection at regular intervals (e.g., every six residues) is a proactive measure to prevent difficult sequence formation researchgate.netrsc.org.
| Strategy | Description | Impact on Aggregation/Coupling | Key Reagents/Techniques |
| Advanced Coupling Agents | Employing highly efficient coupling reagents. | Accelerates amide bond formation, overcoming steric hindrance and aggregation fu-berlin.de. | HATU, HBTU, COMU, PyBOP®, TBTU, HCTU. |
| Backbone Protection | Incorporating structural modifications into the peptide backbone. | Disrupts interchain hydrogen bonding, preventing aggregation and improving accessibility researchgate.netrsc.orgnih.gov. | Pseudoprolines, Dmb-protected dipeptides (e.g., Fmoc-(Dmb)Gly-OH), Hmb-protected derivatives rsc.orgnih.govsigmaaldrich.com. |
| Solvent Optimization | Using specific solvent mixtures or additives. | Can improve resin swelling and amino acid solubility, indirectly aiding coupling researchgate.netunifi.it. | DMF/NMP mixtures, addition of chaotropic salts or specific co-solvents. |
| Double Coupling | Repeating the coupling step. | Can ensure complete incorporation when single coupling is insufficient. | Standard coupling conditions. |
Integration into Cyclic and Branched Peptide Architectures
Fmoc-Gln-OH can be strategically incorporated into cyclic and branched peptide structures, enabling the synthesis of peptides with unique conformational properties and biological activities.
Cyclic Peptides: Fmoc-Gln-OH can participate in cyclization reactions by forming amide bonds between its side-chain amide and a carboxylic acid or amine on another residue within the peptide chain, or by being part of the backbone cyclization google.comhku.hk. The side-chain amide of glutamine can also be modified or used as a point of attachment for further functionalization before or after cyclization. The use of orthogonal protecting groups on the Gln side chain is crucial if further modifications are planned without affecting other parts of the peptide. For example, the Fmoc/Dde strategy allows for selective deprotection and modification of specific residues sigmaaldrich.com.
Branched Peptides: In the synthesis of branched peptides, Fmoc-Gln-OH can be incorporated into the main chain or within one of the branches. The side-chain amide can serve as a point for branching, or the glutamine residue can be integrated into the peptide sequence of a branch. Strategies involving orthogonally protected amino acids, such as those with Dde or ivDde side-chain protection, are essential for building complex branched architectures, allowing for selective deprotection and chain extension at specific points sigmaaldrich.com.
The synthesis of such complex architectures often leverages Fmoc-based SPPS due to its compatibility with a wide range of protecting groups and its suitability for automated synthesis rsc.org.
Preparation of Peptide Crypto-Thioesters via Fmoc-Gln-OH
Peptide thioesters are critical precursors for native chemical ligation (NCL), a powerful method for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments csic.esnii.ac.jpnih.gov. While Boc-based SPPS has been historically more straightforward for direct thioester synthesis, Fmoc-based strategies have been developed to overcome the incompatibility of thioesters with the basic reagents used for Fmoc deprotection.
Fmoc-Gln-OH can be incorporated into peptide sequences that are designed to yield thioester precursors. These methods often involve specialized linkers or resin chemistries that facilitate the conversion of a C-terminal amide or ester to a thioester. For instance, novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification devices have been developed that enable the formation of peptide crypto-thioesters. These crypto-thioesters undergo a fast N → S acyl shift at neutral pH, allowing direct use in NCL reactions without post-synthetic steps nih.gov.
Research has explored various approaches, including the use of N-sulfanylethylanilide (SEAlide) peptides synthesized via Fmoc-SPPS, which serve as precursors for peptide thioesters through intramolecular N–S acyl transfer nii.ac.jpnih.gov. These methods aim for mild conditions and high efficiency, ensuring the integrity of the peptide sequence and the thioester functionality.
| Method/Strategy | Description | Key Feature | Application |
| N-(2-hydroxybenzyl)cysteine Device | A novel C-terminal device that undergoes amide-to-thioester rearrangement. | Forms peptide crypto-thioesters usable directly in NCL with fast N→S shift kinetics at neutral pH nih.gov. | Convergent synthesis of proteins via NCL. |
| N-sulfanylethylanilide (SEAlide) Peptide Synthesis | Utilizes Fmoc-SPPS to create SEAlide peptides, which are precursors for peptide thioesters via intramolecular N–S acyl transfer nii.ac.jpnih.gov. | Compatible with Fmoc-SPPS, enabling thioester preparation. | Preparation of peptide thioesters for NCL. |
| Specialized Linkers | Development of linkers (e.g., pGlu linker, safety-catch linkers) that allow for amide-to-imide activation followed by nucleophilic displacement to form thioesters researchgate.net. | Mild activation and conversion to thioesters or hydrazides. | Synthesis of peptide thioesters and hydrazides. |
| Post-SPPS Conversion | Indirect methods converting a stable precursor (e.g., ester) to a thioester after Fmoc-SPPS. | Avoids thioester lability during Fmoc deprotection steps. | Synthesis of peptide thioesters when direct methods are not feasible. |
Compound List:
Fmoc-Gln-OH
Fmoc-Gln(Trt)-OH
Dmb-protected dipeptides
Hmb-protected derivatives
HATU
HBTU
COMU
PyBOP®
TBTU
HCTU
DIEA
NMM
TFE
HFIP
Dde
ivDde
SEAlide
N-(2-hydroxybenzyl)cysteine
Mechanistic Studies of Side Reactions Involving Fmoc Gln Oh
Pyroglutamine Formation: Mechanisms and Mitigation Strategies
A significant side reaction involving N-terminal glutamine residues is the intramolecular cyclization to form pyroglutamic acid (pGlu). This post-translational modification occurs through the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon, leading to the release of an ammonia molecule nih.gov. While this reaction can occur spontaneously, its rate is influenced by several factors, including pH, temperature, and the presence of protecting groups nih.gov.
Investigation of pH-Dependent Pyroglutamine Formation
The formation of pyroglutamate from N-terminal glutamine is notably dependent on pH. The reaction can be catalyzed by both weak acids and bases thieme-connect.de. The mechanism involves the N-terminal amino group acting as a nucleophile; therefore, its deprotonated state, which is more prevalent at higher pH values, favors the cyclization reaction. Conversely, acidic conditions can also promote the reaction acs.org. Studies on model peptides have shown that the rate of pyroglutamate formation is often minimal at a slightly acidic pH researchgate.net. For instance, research on similar reactions with N-terminal glutamate residues demonstrated minimal formation at pH 6.2, with increased rates observed at both more acidic (pH 4) and more basic (pH 8) conditions. Base-catalyzed pyroglutamyl formation from N-terminal glutaminyl peptides is generally a very slow reaction under standard Fmoc deprotection conditions (e.g., piperidine (B6355638) in DMF) thieme-connect.de. However, the presence of the carboxylic acid of the incoming amino acid and additives like HOBt during the coupling step can promote this cyclization thieme-connect.de.
| pH Condition | Relative Rate of Pyroglutamate Formation | Mechanistic Implication |
|---|---|---|
| Acidic (e.g., pH 4) | Increased | General acid catalysis can promote cyclization thieme-connect.de. |
| Slightly Acidic (e.g., pH 5.5-6.2) | Minimal / Slow | Represents a kinetic minimum for the spontaneous reaction. |
| Neutral / Physiological (e.g., pH 7.4) | Moderate to Increased | Increased concentration of the nucleophilic deprotonated α-amino group accelerates the reaction nih.gov. |
| Basic (e.g., pH > 8) | Increased | Higher concentration of the deprotonated α-amino group further favors nucleophilic attack thieme-connect.de. |
Influence of Reaction Time and Storage Conditions
The spontaneous conversion of N-terminal glutamine to pyroglutamate is highly dependent on time and temperature researchgate.net. Studies have shown that the reaction proceeds non-enzymatically during storage, and the rate is accelerated at elevated temperatures researchgate.netnih.gov. For example, nearly complete conversion of N-terminal Gln to pGlu has been observed to occur spontaneously in a bioreactor setting over a period of 15 days, with the rate being affected by temperature and buffer composition researchgate.net. This underscores the importance of minimizing hold times during synthesis and storing intermediates and final products under controlled, typically cold, conditions to limit the accumulation of this side product acs.org. Even during solution-phase synthesis, the formation of pyroglutamate was observed in neutral water at -20 °C, suggesting that storage duration is a critical factor to control acs.orgacs.org.
| Parameter | Influence on Pyroglutamate Formation | Mitigation Strategy |
|---|---|---|
| Reaction/Storage Time | Formation increases with prolonged time researchgate.net. | Minimize synthesis hold times and storage periods acs.org. Proceed to the next coupling step promptly after Fmoc removal acs.org. |
| Temperature | Higher temperatures significantly accelerate the reaction rate researchgate.net. | Maintain low temperatures (e.g., -20°C or 2-8°C) during storage and, where possible, during reaction steps. |
| Buffer Composition | Certain buffer species (e.g., phosphate, carbonate) can increase the reaction rate compared to others (e.g., Tris-HCl, water) researchgate.net. | Select appropriate buffer systems for purification and storage that minimize the rate of cyclization. |
Impact of Protecting Groups on Pyroglutamine Suppression
A primary strategy to prevent pyroglutamine formation is the protection of the glutamine side-chain amide. The rates of this side reaction are significantly reduced when the glutaminyl residue's side chain is protected thieme-connect.de. In Fmoc-based SPPS, the trityl (Trt) group is the most commonly used protecting group for the side chains of both asparagine and glutamine merckmillipore.compeptide.com. The bulky nature of the Trt group sterically hinders the N-terminal amino group from achieving the necessary conformation to attack the side-chain amide, thus effectively suppressing the intramolecular cyclization reaction. Other protecting groups, such as xanthyl (Xan), have also been utilized for this purpose, particularly in Boc-chemistry peptide.com. The use of side-chain protected derivatives like Fmoc-Gln(Trt)-OH is therefore a highly effective method to prevent pyroglutamate formation during peptide synthesis merckmillipore.com.
Dehydration Side Reactions of the Amide Side Chain
Another critical side reaction associated with glutamine residues during peptide synthesis is the dehydration of the side-chain amide to form a nitrile. This reaction is particularly problematic during the carboxyl group activation step required for peptide bond formation, especially when using certain types of coupling reagents peptide.combachem.com.
Role of Coupling Reagents in Dehydration Prevention
The choice of coupling reagent is paramount in preventing the dehydration of the glutamine side chain. Carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are well-known to promote this side reaction peptide.combachem.com. The mechanism involves the reaction of the carbodiimide with the side-chain amide, leading to the formation of a nitrile. This side reaction becomes more significant in the synthesis of long peptides where a glutamine residue is repeatedly exposed to coupling reagents peptide.com.
To mitigate this, several strategies can be employed:
Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings can suppress dehydration by forming an active ester intermediate, which is less prone to causing side reactions iris-biotech.de.
Alternative Coupling Reagents: Switching to phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or aminium/uronium-based reagents like HATU can minimize or eliminate the dehydration byproduct bachem.compeptidescientific.com. These reagents operate through mechanisms that are less likely to interact with the side-chain amide. Acylation with activated esters is also reported to result in minimal dehydration merckmillipore.com.
| Coupling Reagent Class | Examples | Tendency for Gln Dehydration | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | High | A primary cause of nitrile formation from the Gln side chain peptide.combachem.com. |
| Carbodiimides + Additives | DCC/HOBt, DIC/OxymaPure® | Low / Suppressed | Additives react with the O-acylisourea intermediate, suppressing the dehydration side reaction iris-biotech.de. |
| Phosphonium Salts | BOP, PyBOP® | Very Low | Generally avoids the dehydration side reaction bachem.com. BOP has toxicity concerns due to the HMPA byproduct bachem.com. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very Low | Highly efficient and less prone to causing dehydration compared to carbodiimides peptidescientific.com. |
Comparative Analysis of Fmoc-Gln-OH vs. Fmoc-Gln(Trt)-OH in Preventing Dehydration
The most direct and effective method to prevent the dehydration of the glutamine side chain is to use a derivative with a protected side-chain amide, such as Fmoc-Gln(Trt)-OH merckmillipore.compeptide.com. The trityl (Trt) group physically blocks the amide from reacting with activating agents, especially carbodiimides peptide.com.
A comparative analysis highlights the clear advantages of using the protected form:
Dehydration Prevention: With Fmoc-Gln-OH, the unprotected side-chain amide is susceptible to dehydration by condensing reagents like carbodiimides bachem.com. In contrast, the Trt group in Fmoc-Gln(Trt)-OH completely prevents this side reaction by shielding the amide functionality merckmillipore.compeptide.com.
Reaction Scope: The use of Fmoc-Gln(Trt)-OH allows for greater flexibility in the choice of coupling reagents. Even highly reactive carbodiimides can be used with minimal risk of nitrile formation.
Solubility: An additional benefit of Fmoc-Gln(Trt)-OH is its improved solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF), compared to the often poorly soluble Fmoc-Gln-OH. This can lead to more efficient and complete coupling reactions.
| Attribute | Fmoc-Gln-OH | Fmoc-Gln(Trt)-OH |
|---|---|---|
| Side-Chain Protection | None | Trityl (Trt) group on the amide nitrogen |
| Dehydration Risk (with Carbodiimides) | High peptide.combachem.com | Eliminated merckmillipore.compeptide.com |
| Pyroglutamate Formation Risk | Possible if at N-terminus | Suppressed merckmillipore.com |
| Solubility in DMF | Often poor | Good |
| Recommended Use | When dehydration is not a concern (e.g., with non-carbodiimide reagents) and for short peptides peptide.com. | Considered the standard and safest reagent for incorporating glutamine, especially in long syntheses or when using carbodiimides merckmillipore.com. |
Other Potential Side Reactions and Impurity Formation
Formation of Diketopiperazines (DKP) in Dipeptide Synthesis
The formation of diketopiperazines (DKPs) is a significant side reaction that can occur during the synthesis of dipeptides, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This intramolecular cyclization reaction leads to the cleavage of the dipeptide from the resin support, resulting in a stable six-membered ring structure and termination of the growing peptide chain. The propensity for DKP formation is highly dependent on the amino acid sequence, with dipeptides containing proline at the C-terminal position being especially susceptible.
The mechanism of DKP formation involves a nucleophilic attack of the terminal amino group of the dipeptide on the ester linkage that connects the peptide to the resin. This process is initiated following the removal of the Nα-Fmoc protecting group. The liberated amino group is then free to react with the carbonyl group of the ester, leading to the formation of the DKP and release from the solid support.
The nature of the N-terminal amino acid plays a crucial role in the kinetics of DKP formation. Studies have shown that dipeptides with a polar or charged amino acid at the N-terminus, such as glutamine (Gln), exhibit a faster rate of DKP formation compared to those with nonpolar residues. The polar side chain of glutamine can influence the conformation of the dipeptide, potentially pre-organizing it for cyclization and accelerating the rate of the intramolecular reaction.
Table 1: Factors Influencing Diketopiperazine (DKP) Formation
| Factor | Influence on DKP Formation | Mechanistic Rationale |
| N-terminal Amino Acid | Polar/charged residues (e.g., Gln) increase the rate of formation. | The side chain can influence the conformational equilibrium of the dipeptide, favoring a geometry that is conducive to intramolecular cyclization. |
| C-terminal Amino Acid | Proline significantly increases the propensity for DKP formation. | The rigid cyclic structure of proline pre-disposes the dipeptide to adopt a cis-amide bond, which facilitates the close proximity of the N-terminal amine and the C-terminal ester required for cyclization. |
| Deprotection Conditions | The basic conditions used for Fmoc removal can catalyze DKP formation. | The presence of a base deprotonates the N-terminal amine, increasing its nucleophilicity and promoting the attack on the ester linkage. |
| Resin Type | Sterically hindered linkers can reduce the rate of DKP formation. | Increased steric bulk around the ester linkage can impede the approach of the N-terminal amine, thus disfavoring the intramolecular cyclization. |
Effects of Impurities in Commercial Fmoc-Gln-OH Preparations on Peptide Purity
Common impurities found in commercial Fmoc-Gln-OH include:
Fmoc-Gln-Gln-OH Dipeptide: This impurity can be incorporated into the growing peptide chain, resulting in the insertion of an additional glutamine residue. The presence of this dipeptide impurity arises from the reaction of the activated Fmoc-Gln-OH with another molecule of glutamine during the manufacturing process.
H-Gln-OH (Free Glutamine): The presence of the unprotected amino acid can lead to the deletion of a glutamine residue in the target peptide sequence. If H-Gln-OH is coupled to the resin, the subsequent coupling of the next Fmoc-amino acid will proceed, but the intended glutamine will be missing.
Fmoc-β-Ala-OH: This impurity can be formed during the synthesis of Fmoc-amino acids and, if present, can be incorporated into the peptide chain, leading to the insertion of an incorrect amino acid.
Acetic Acid: Residual acetic acid from the manufacturing process can act as a capping agent, acetylating the free N-terminal amine of the growing peptide chain and preventing further elongation. This results in truncated peptide sequences.
The impact of these impurities on the final peptide purity can be significant. A case study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purification of the commercial Fmoc-amino acids, including Fmoc-Gln(Trt)-OH, prior to synthesis led to a notable improvement in the purity of the crude peptide. In this study, the initial total impurity level of the commercial Fmoc-amino acids was approximately 26%, which was reduced to about 10% after purification. This resulted in an increase in the purity of the synthesized Glucagon from 53.49% to 68.08%. ajpamc.com
Table 2: Common Impurities in Commercial Fmoc-Gln-OH and Their Effects on Peptide Synthesis
| Impurity | Potential Source | Effect on Peptide Synthesis | Consequence for Final Peptide |
| Fmoc-Gln-Gln-OH | Side reaction during Fmoc-Gln-OH synthesis | Incorporation of a dipeptide unit | Insertion of an extra glutamine residue |
| H-Gln-OH | Incomplete Fmoc protection or degradation | Coupling of the unprotected amino acid | Deletion of a glutamine residue |
| Fmoc-β-Ala-OH | Side reaction during Fmoc-amino acid synthesis | Incorporation of an incorrect amino acid | Insertion of a β-alanine residue |
| Acetic Acid | Residual solvent/reagent from manufacturing | Acetylation of the N-terminal amine | Chain termination, leading to truncated peptides |
The data underscores the critical need for stringent quality control of Fmoc-Gln-OH and other raw materials used in peptide synthesis to minimize the formation of impurities and ensure the desired purity of the final peptide product.
Protecting Group Chemistry and Orthogonal Strategies for Fmoc Gln Oh
Trityl (Trt) Protecting Group for Glutamine Side Chain
The use of a side-chain protecting group for glutamine in Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted strategy to prevent undesirable side reactions and improve synthesis efficiency. Among the available options, the trityl (Trt) group is the preferred choice in Fmoc chemistry. peptide.com
Efficacy in Preventing Side Reactions
The primary function of the trityl group on the glutamine side-chain amide is to prevent dehydration during the amino acid activation step. peptide.com This side reaction, which forms a nitrile byproduct, is particularly problematic when using carbodiimide-based coupling reagents. peptide.comadvancedchemtech.com By protecting the amide nitrogen, the Trt group effectively blocks this pathway, leading to the synthesis of significantly purer peptides. advancedchemtech.comsigmaaldrich.com
Another significant advantage of using Fmoc-Gln(Trt)-OH is the marked improvement in solubility. peptide.com The unprotected counterpart, Fmoc-Gln-OH, exhibits very low solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). peptide.comgoogle.comgoogle.com The bulky, hydrophobic Trt group enhances the solubility of the derivative, making it comparable to other standard Fmoc-amino acids and facilitating easier handling and more reliable coupling outcomes. peptide.compeptide.com This improved solubility prevents issues like precipitation during automated synthesis, which can clog instrument valves and lead to failed couplings. google.com
Deprotection Kinetics and Compatibility with Acid-Labile Groups
The trityl group is classified as acid-labile, meaning it is removed under acidic conditions. peptide.com The standard procedure for removing the Trt group involves treatment with 95% trifluoroacetic acid (TFA), typically for a duration of 1 to 3 hours, which occurs concurrently with the final cleavage of the peptide from most resins. advancedchemtech.comsigmaaldrich.com During cleavage, the release of the trityl cation can be observed as a deep yellow color. thermofisher.com
The acid lability of the Trt group is a key feature of its compatibility within the broader context of Fmoc/tBu orthogonal strategy. In this common approach, the temporary Nα-Fmoc group is removed at each cycle with a base (e.g., piperidine), while the permanent side-chain protecting groups, such as tert-butyl (tBu) for aspartic acid, glutamic acid, serine, and threonine, and Trt for glutamine, remain stable. iris-biotech.de Both Trt and tBu groups are then cleaved simultaneously during the final TFA treatment. iris-biotech.de
The kinetics of Trt group removal are well-suited for this strategy. It is more acid-labile than other protecting groups like Pmc or Pbf used for arginine but is generally removed under the same final cleavage conditions. sigmaaldrich.com The general order of acid lability among trityl-based protecting groups is Trt > Mtt (4-methyltrityl) > Mmt (4-methoxytrityl). peptide.com This hierarchy allows for selective deprotection strategies when needed. Furthermore, the Trt group's compatibility with highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, enables the synthesis and cleavage of fully protected peptide fragments, which can be used in subsequent segment condensation strategies. peptide.comiris-biotech.de
Unprotected Glutamine in Fmoc-Based Synthesis
While side-chain protection of glutamine is the standard and recommended approach, there are specific contexts and conditions where Fmoc-Gln-OH can be used without a protecting group. However, this strategy is accompanied by significant challenges.
Challenges and Limitations of Unprotected Fmoc-Gln-OH
The use of unprotected Fmoc-Gln-OH presents several considerable challenges that often outweigh its potential benefits.
Poor Solubility : The most significant limitation is the extremely low solubility of Fmoc-Gln-OH in standard peptide synthesis solvents like DMF. peptide.comgoogle.com Complete dissolution, even at low concentrations (e.g., 0.2M), can be difficult to achieve, leading to precipitation, especially upon the addition of coupling reagents. google.comgoogle.com This poor solubility severely complicates automated synthesis and often results in incomplete or failed couplings. google.com
Side Reactions : The unprotected side-chain amide is susceptible to side reactions.
Dehydration : As mentioned, activation with carbodiimides can cause dehydration to form a nitrile, an irreversible modification that terminates the peptide chain. peptide.comthermofisher.com
Pyroglutamate Formation : An unprotected N-terminal glutamine residue can undergo base-catalyzed or heat-induced cyclization to form a pyroglutamyl residue. google.compeptide.com This reaction caps (B75204) the N-terminus, preventing further chain elongation. google.com While typically associated with acidic conditions, this has also been observed in neutral aqueous media over time. acs.org
Aggregation : Sequences rich in asparagine and glutamine have a tendency to form inter-chain hydrogen bonds. google.comgoogle.com This can lead to peptide aggregation on the solid support, sterically hindering the N-terminal amino group and reducing coupling efficiency, a problem that is exacerbated in longer peptides. google.com
| Challenge | Description | Primary Cause | Reference |
|---|---|---|---|
| Low Solubility | Fmoc-Gln-OH dissolves poorly in common SPPS solvents like DMF and NMP. | The inherent polarity and hydrogen-bonding capability of the unprotected side-chain amide. | peptide.comgoogle.comgoogle.com |
| Dehydration | The side-chain amide can convert to a nitrile during activation. | Use of carbodiimide-based coupling reagents (e.g., DIC, DCCI). | peptide.comthermofisher.com |
| Pyroglutamate Formation | N-terminal Gln can cyclize, capping the peptide chain. | Base-catalyzed reaction or exposure to acidic/neutral aqueous conditions. | google.comacs.orgpeptide.com |
| Aggregation | Reduced coupling efficiency in Gln-rich sequences. | Inter-chain hydrogen bonding involving the side-chain amide. | google.comgoogle.com |
Orthogonal Protecting Group Strategies in Conjunction with Fmoc-Gln-OH
Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.debiosynth.com In Fmoc-based peptide synthesis, this principle enables the construction of complex peptides with site-specific modifications. The standard Fmoc/tBu strategy is itself an orthogonal system. iris-biotech.dealtabioscience.com The Nα-Fmoc group is temporary and removed by a base (e.g., 20% piperidine (B6355638) in DMF), while side-chain protecting groups like tBu and Trt are considered "permanent" as they are stable to the basic conditions and are only removed at the end of the synthesis with a strong acid like TFA. iris-biotech.debiosynth.com
For more complex syntheses, such as those involving branched or cyclic peptides, an additional layer of orthogonality is required. This is achieved by using "semi-permanent" protecting groups that can be removed under conditions that affect neither the Nα-Fmoc group nor the other permanent side-chain protecting groups. iris-biotech.de When synthesizing a peptide containing Fmoc-Gln(Trt)-OH, several such groups can be employed on other amino acid residues.
Highly Acid-Labile Groups : Groups like Mtt (methyltrityl) and Mmt (methoxytrityl) are significantly more sensitive to acid than the Trt group. They can be selectively cleaved on-resin using a very dilute acid solution, such as 1% TFA in dichloromethane (B109758) (DCM), often in the presence of a cation scavenger like triethylsilane (TES). iris-biotech.denih.gov These conditions are mild enough to leave Trt, tBu, and Boc protecting groups intact, allowing for specific modification of a lysine (B10760008) or histidine side chain, for example, before final cleavage. iris-biotech.deresearchgate.net
Hydrazine-Labile Groups : Protecting groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) offer a completely different deprotection mechanism. They are stable to both the basic conditions used for Fmoc removal and the strong acid used for final cleavage but can be selectively removed with 2% hydrazine (B178648) in DMF. iris-biotech.desigmaaldrich.com This provides a truly orthogonal pathway for unmasking a specific amino group on the resin for subsequent modification, such as cyclization or the attachment of a label. sigmaaldrich.com
Allyl-Based Groups : The allyloxycarbonyl (Alloc) group for amines and allyl (All) esters for carboxylic acids are another set of orthogonal protecting groups. They are stable to both acid and base but are removed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. peptide.combiosynth.com This allows for selective deprotection on residues like lysine or aspartic/glutamic acid. peptide.com
| Protecting Group | Abbreviation | Typical Use | Deprotection Conditions | Orthogonal To | Reference |
|---|---|---|---|---|---|
| tert-Butyl | tBu | Asp, Glu, Ser, Thr, Tyr | Strong acid (e.g., 95% TFA) | Fmoc, Alloc, Dde/ivDde | iris-biotech.de |
| Trityl | Trt | Asn, Gln, Cys, His | Strong acid (e.g., 95% TFA) | Fmoc, Alloc, Dde/ivDde | advancedchemtech.comiris-biotech.de |
| Methyltrityl | Mtt | Lys, His, Asn, Gln | Mild acid (e.g., 1% TFA in DCM) | Fmoc, tBu, Trt, Alloc, Dde/ivDde | iris-biotech.denih.gov |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Lys, Orn | 2% Hydrazine in DMF | Fmoc, tBu, Trt, Alloc | iris-biotech.desigmaaldrich.com |
| Allyloxycarbonyl | Alloc | Lys | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu, Trt, Dde/ivDde | biosynth.com |
| 2-Phenylisopropyl ester | O-2-PhiPr | Asp, Glu | 1% TFA in DCM | Fmoc, tBu, Trt, Alloc, Dde/ivDde | peptide.comsigmaaldrich.com |
Selective Deprotection Methodologies for Complex Peptide Synthesis
The selective removal of the Fmoc group from the N-terminus is a critical step that is repeated throughout the synthesis of a peptide. uci.edu This deprotection must be efficient and clean, without affecting the acid-labile protecting groups often used for amino acid side chains or the linker attaching the peptide to the solid support. wikipedia.orgnih.gov
The standard and most widely used method for Fmoc deprotection is treatment with a solution of a secondary amine base, typically piperidine, in an organic solvent like N,N-dimethylformamide (DMF). genscript.comresearchgate.net Common protocols utilize a 20% piperidine in DMF solution. wikipedia.orguci.edu The mechanism involves the abstraction of the acidic proton on the β-carbon of the fluorene (B118485) ring system by the base, followed by β-elimination to release the deprotected amine and dibenzofulvene. researchgate.net The excess piperidine then acts as a scavenger, trapping the reactive dibenzofulvene to form a stable adduct. researchgate.net
While piperidine is highly effective, alternative deprotection reagents and conditions have been developed to address specific challenges in complex peptide synthesis, such as aggregation or the presence of sensitive residues. researchgate.netpeptide.com These alternatives aim to provide milder conditions or different selectivity.
Alternative Deprotection Methods:
Piperazine-based reagents: Piperazine and its derivatives can also be used for Fmoc removal and may offer advantages in certain contexts. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): In combination with a scavenger, DBU can be used for rapid Fmoc deprotection. biosynth.com
Sodium Azide (B81097): A mild, base-free method for Fmoc removal using sodium azide has been developed, offering an alternative for sensitive peptides. nih.gov
Thermal Cleavage: Under specific conditions, the Fmoc group can be cleaved thermally in a base-free manner, showing good selectivity towards Boc and t-butyl ether protecting groups. chimia.ch
The choice of deprotection method and the reaction conditions, such as time and temperature, are crucial for the successful synthesis of complex peptides. For instance, in automated flow-based peptide synthesis, deprotection at elevated temperatures (e.g., 90 °C) with 20% piperidine containing 1% formic acid in DMF has been utilized to improve efficiency. rsc.org Conversely, for peptides containing residues prone to side reactions like aspartimide formation from aspartic acid, modified deprotection cocktails, such as 20% piperidine with 5% formic acid, may be necessary. acs.org
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Typical Concentration | Solvent | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Piperidine | 20-50% | DMF or NMP | Room temperature, 5-20 minutes | wikipedia.orguci.edugenscript.comresearchgate.net |
| Piperazine | 5% | DMF | Room temperature | researchgate.net |
| DBU | 2% | DMF | Room temperature | biosynth.com |
| Sodium Azide | - | - | Optimized temperature and concentration | nih.gov |
| Thermal | - | DMSO | 120 °C, 15 minutes | chimia.ch |
Compatibility with Other Amino Acid Protecting Groups
The core of a successful complex peptide synthesis lies in the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.comorganic-chemistry.orgiris-biotech.de The Fmoc group is a cornerstone of one of the most common orthogonal protection schemes, the Fmoc/tBu strategy. iris-biotech.deresearchgate.net
In this strategy, the temporary N-terminal Fmoc group is labile to basic conditions, while the "permanent" side-chain protecting groups are typically tert-butyl (tBu) based and are labile to strong acids. biosynth.comiris-biotech.de This allows for the iterative deprotection of the N-terminus and subsequent amino acid coupling without disturbing the side-chain protection. nih.gov The final step of the synthesis involves the removal of all side-chain protecting groups and cleavage of the peptide from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com
The side-chain of glutamine is often protected with a trityl (Trt) group in Fmoc-based synthesis. peptide.comrsc.org The Trt group, like the tBu group, is acid-labile and is cleaved during the final TFA treatment. chemimpex.comthermofisher.com This makes Fmoc-Gln(Trt)-OH fully compatible with the standard Fmoc/tBu orthogonal strategy.
Beyond the standard Fmoc/tBu scheme, Fmoc-Gln-OH (often as Fmoc-Gln(Trt)-OH) is compatible with a variety of other protecting groups used for specific applications, such as the synthesis of cyclic or branched peptides. sigmaaldrich.com These strategies introduce additional layers of orthogonality.
Examples of Compatible Orthogonal Protecting Groups:
Alloc (Allyloxycarbonyl): This group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. It is selectively removed by palladium catalysis, allowing for site-specific modification of a side chain while the rest of the peptide remains protected. biosynth.comhighfine.com
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): These groups are used to protect amino side chains (e.g., of Lysine) and are stable to both piperidine and TFA. They are selectively removed by treatment with hydrazine, enabling the synthesis of branched or cyclic peptides. sigmaaldrich.com
Boc (tert-Butoxycarbonyl): While central to the alternative Boc/Bzl protection strategy, the Boc group can also be used for side-chain protection (e.g., on Lysine or Tryptophan) within an Fmoc/tBu framework. biosynth.comthermofisher.com It is removed under the final acidic cleavage conditions. uci.edu
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino function of arginine, Pbf is stable to piperidine but cleaved by TFA, making it fully compatible with the Fmoc/tBu strategy. nih.govrsc.org
Table 2: Orthogonal Protecting Group Compatibility with Fmoc
| Protecting Group | Typical Function | Removal Condition | Stability to Piperidine (Fmoc Removal) | Stability to TFA (tBu Removal) | Reference(s) |
|---|---|---|---|---|---|
| Fmoc | α-Amino | Base (e.g., Piperidine) | - | Stable | wikipedia.orgbiosynth.com |
| tBu (tert-Butyl) | Side-chain (e.g., Ser, Thr, Asp, Glu, Tyr) | Acid (TFA) | Stable | - | peptide.comiris-biotech.de |
| Trt (Trityl) | Side-chain (e.g., Asn, Gln, His, Cys) | Acid (TFA) | Stable | - | chemimpex.compeptide.comrsc.org |
| Boc (tert-Butoxycarbonyl) | Side-chain (e.g., Lys, Trp) | Acid (TFA) | Stable | - | biosynth.comuci.edu |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Side-chain (Arg) | Acid (TFA) | Stable | - | nih.govrsc.org |
| Alloc (Allyloxycarbonyl) | Side-chain (e.g., Lys) | Pd(0) catalyst | Stable | Stable | biosynth.comhighfine.com |
| ivDde/Dde | Side-chain (e.g., Lys) | Hydrazine | Stable | Stable | sigmaaldrich.com |
Analytical and Characterization Methodologies for Fmoc Gln Oh and Its Derivatives
Spectroscopic Methods in Fmoc-Gln-OH Research
Applications in Monitoring Fmoc Deprotection
The efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) to ensure the successful elongation of the peptide chain. Incomplete Fmoc deprotection can lead to deletion sequences, significantly impacting the purity and yield of the final peptide product. Monitoring this deprotection step is therefore paramount for optimizing synthesis protocols and ensuring product quality. Fmoc-Gln-OH, as a standard Fmoc-protected amino acid, serves as a representative building block whose deprotection can be analyzed to validate monitoring methodologies.
Analytical Techniques for Monitoring Fmoc Deprotection
Several analytical techniques are employed to monitor the completion of Fmoc deprotection. The most common methods rely on detecting the released Fmoc group or its byproducts.
UV-Vis Spectroscopy: The Fmoc group, upon cleavage, releases dibenzofulvene (DBF), which reacts with the deprotection reagent (typically a secondary amine like piperidine) to form a chromophoric adduct. This adduct exhibits strong absorbance in the UV-Vis spectrum, typically around 289.9 nm or 301.0 nm iris-biotech.de. By measuring the absorbance at these wavelengths, the progress and completion of Fmoc deprotection can be quantitatively followed iris-biotech.dersc.org. This method can even be adapted for online monitoring during the synthesis process iris-biotech.de.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate and quantify the Fmoc-protected amino acid from its deprotected form. By analyzing aliquots taken at different time points during the deprotection reaction, the disappearance of the Fmoc-protected species (e.g., Fmoc-Gln-OH) and the appearance of the free amino acid (Gln-OH) can be tracked scielo.org.mxambeed.com. This allows for precise determination of deprotection kinetics and efficiency.
Ninhydrin (B49086) Test: While more qualitative, the ninhydrin test is a colorimetric assay that detects the presence of free primary and secondary amines. After the Fmoc deprotection step and subsequent washing, a ninhydrin test can be performed on the resin-bound peptide. A positive result (typically a blue or purple color) indicates the presence of free amino groups, signifying successful deprotection ambeed.comias.ac.in. This method is often used for a quick, visual confirmation of deprotection.
Research Findings and Data
Studies investigating Fmoc deprotection often use model amino acids like Fmoc-Val-OH or Fmoc-Leu-OH to establish optimal conditions and monitoring protocols. However, the principles and analytical methods are directly applicable to Fmoc-Gln-OH. Research has focused on the kinetics of deprotection and the efficiency of various deprotection reagents.
For instance, studies comparing different deprotection reagents have shown that while 20% piperidine (B6355638) in DMF is a standard, alternative reagents like piperazine/DBU mixtures can achieve complete Fmoc removal in under a minute, rivaling piperidine in speed rsc.org. Kinetic studies using Fmoc-Val-OH demonstrated that varying piperidine concentrations (1-20% in DMF) significantly affects the deprotection rate, with higher concentrations leading to faster removal scielo.org.mx.
Table 1: Comparative Fmoc Deprotection Monitoring Data (Illustrative)
This table illustrates typical data obtained when monitoring Fmoc deprotection using different techniques. While specific data for Fmoc-Gln-OH under all these conditions might not be universally published, these represent standard analytical outcomes for Fmoc-protected amino acids.
| Analytical Method | Reagent/Conditions | Monitored Species | Detection Wavelength (nm) | Deprotection Time for >99% Completion | Notes |
| UV-Vis Spectroscopy | 20% Piperidine in DMF | Piperidine-DBF Adduct | 301.0 | ~10-15 minutes | Measures absorbance of released Fmoc byproduct. Can be used for online monitoring. iris-biotech.dersc.org |
| HPLC | 20% Piperidine in DMF | Fmoc-Gln-OH vs. Gln-OH | 214 (peptide backbone) / 301 (Fmoc) | ~10-15 minutes | Quantifies remaining Fmoc-protected species and appearance of deprotected species. scielo.org.mxambeed.com |
| Ninhydrin Test | 20% Piperidine in DMF | Free amino groups on resin | N/A | ~5-10 minutes (visual confirmation) | Qualitative test for presence of free amines after deprotection. ambeed.comias.ac.in |
| HPLC (Kinetics Study) | 5% Piperidine in DMF | Fmoc-Val-OH vs. Val-OH | 214 | ~20-25 minutes | Demonstrates slower deprotection with lower piperidine concentration, requiring longer reaction times for complete removal. scielo.org.mx |
| UV-Vis Spectroscopy | 5% Piperazine + 2% DBU in DMF | Piperazine/DBU-DBF Adduct | 301.0 | < 1 minute | Shows faster deprotection kinetics with alternative reagent mixtures. rsc.org |
Note: The "Deprotection Time for >99% Completion" is an indicative range based on typical SPPS protocols and research findings. Actual times can vary based on resin, temperature, and specific experimental setup.
The efficiency of Fmoc deprotection is crucial for preventing deletion sequences, which are peptides missing one or more amino acids due to incomplete removal of the Fmoc group. Analytical methods like UV-Vis spectroscopy and HPLC are vital for confirming that the deprotection step proceeds to completion, thereby ensuring the integrity of the synthesized peptide, including those incorporating glutamine residues like Fmoc-Gln-OH.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Fmoc-Gln-OH Synthesis and Application
The synthesis and application of peptides, including those containing glutamine, traditionally rely on methods that generate significant chemical waste and utilize hazardous solvents. Solid-Phase Peptide Synthesis (SPPS), the predominant method, is particularly solvent-intensive. tandfonline.comadvancedchemtech.com Recognizing the environmental impact, a significant research effort is underway to develop greener, more sustainable protocols. biotage.com
A primary focus of green chemistry in SPPS is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.com These solvents, while effective, are classified as hazardous and are used in large quantities for coupling, washing, and deprotection steps. tandfonline.com Research has identified several less hazardous alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). biotage.comacs.orgacs.org
The viability of these green solvents is assessed based on several factors, including their ability to swell the resin support and solubilize the Fmoc-protected amino acids and coupling reagents. acs.org For instance, studies have shown that while some green solvents exhibit efficient resin swelling, the solubility of amino acids can be a limiting factor. tandfonline.com Binary mixtures of green solvents, such as Cyrene with dimethyl carbonate or anisole (B1667542) with N-octyl-2-pyrrolidone (NOP), have been explored to overcome these limitations and have shown promise in replacing DMF. acs.orgtandfonline.com The choice of solvent can be critical, as deprotection steps are highly sensitive to the solvent used. biotage.com
| Solvent | Classification | Primary Use in SPPS | Key Considerations |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional / Hazardous tandfonline.com | Coupling, Washing, Deprotection tandfonline.comacs.org | Reprotoxic; identified as a Substance of Very High Concern (SVHC) tandfonline.com |
| N-Methyl-2-pyrrolidone (NMP) | Conventional / Hazardous tandfonline.com | Coupling, Washing tandfonline.com | Reprotoxic; identified as a Substance of Very High Concern (SVHC) tandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative biotage.comacs.org | Coupling, Washing biotage.comacs.org | Substantially less toxic than DMF/NMP; performance can be resin-dependent biotage.com |
| Cyclopentyl methyl ether (CPME) | Green Alternative biotage.comacs.org | Coupling, Washing biotage.comacs.org | Evaluated as less toxic than DMF/NMP; may not be optimal for Fmoc-deprotection biotage.com |
| γ-Valerolactone (GVL) | Green Alternative acs.org | Fmoc-Deprotection acs.org | Can effectively replace DMF for the deprotection step on both polystyrene and ChemMatrix resins acs.org |
| Anisole/NOP (75:25) | Green Alternative Mixture tandfonline.com | Coupling tandfonline.com | Effectively solubilizes Fmoc amino acids and swells common resins tandfonline.com |
Beyond solvent replacement, significant efforts are being directed toward minimizing waste by streamlining the SPPS workflow. A "classical" Fmoc/tBu coupling cycle involves four distinct steps: coupling, washing, deprotection, and another washing step. peptide.com Each washing phase consumes large volumes of solvent. advancedchemtech.com
Innovative protocols, such as the "in-situ Fmoc removal" strategy, aim to reduce the number of steps and, consequently, the solvent waste. tandfonline.comresearchgate.net This approach converts the typical four-step sequence into a more efficient three-step process (coupling → deprotection → washing) by eliminating the washing step after coupling. peptide.com In this method, the deprotection agent (e.g., 4-methylpiperidine) is added directly to the coupling reaction mixture. tandfonline.com Further refinements include adding a weak acid like OxymaPure to the washing solvent to ensure the complete removal of the basic deprotection agent, which can prevent side reactions. peptide.com These optimized protocols have been shown to save up to 60-75% of the solvent typically used in traditional SPPS processes while maintaining high crude peptide purity. peptide.comresearchgate.net
Fmoc-Gln-OH in the Synthesis of Peptide-Based Hydrogels
Fmoc-amino acids, including Fmoc-Gln-OH, are recognized as excellent building blocks for creating self-assembling functional materials. nih.gov The Fmoc group, through π-π stacking, combined with hydrogen bonding from the peptide backbone, drives the self-assembly of short peptides into ordered nanostructures like fibers and ribbons, which can entangle to form hydrogels. nih.govnih.gov
The specific sequence and chirality of the amino acids also play a crucial role. While extensive research has focused on Fmoc-diphenylalanine (Fmoc-FF), the principles apply to other dipeptides. nih.gov The incorporation of glutamine, with its hydrophilic and hydrogen-bonding side chain, can modulate the hydrogel's properties. The design of Fmoc-Gln-OH containing dipeptides involves balancing hydrophobic interactions from the Fmoc group and other nonpolar residues with the hydrophilic and hydrogen-bonding contributions of the glutamine residue to achieve the desired gelation behavior.
Peptide-based hydrogels can be designed to be "smart" materials that respond to environmental stimuli, such as pH. nih.govmdpi.com The gelation of many Fmoc-peptide systems is triggered by a change in pH. nih.govsemanticscholar.org Typically, the Fmoc-peptide precursor is dissolved at a high pH, where the carboxylic acid group is deprotonated and soluble. Gelation is then induced by lowering the pH, which protonates the carboxylate, reduces electrostatic repulsion, and promotes self-assembly into a fibrous network. nih.govrsc.org
This pH-responsiveness is a key feature of hydrogels containing Fmoc-Gln-OH. The glutamine residue itself does not have an ionizable side chain, but the terminal carboxyl group of the peptide provides the necessary trigger for pH-dependent assembly. This allows for the formation of hydrogels under specific pH conditions, making them suitable for applications where controlled gelation is required. The final pH of the gel is a primary determinant of its mechanical properties, such as stiffness. nih.gov This tuneable behavior is critical for applications in drug delivery and tissue engineering, where the hydrogel might need to respond to the specific pH of a physiological microenvironment. nih.gov
| Factor | Influence on Gelation | Example Mechanism |
|---|---|---|
| Hydrophobicity (log P) | Determines gel stability and tendency for syneresis rsc.org | Balances solubility of the peptide with the driving force for assembly rsc.org |
| pH | Triggers the sol-gel transition and dictates final mechanical properties nih.gov | Protonation of the C-terminal carboxyl group reduces charge repulsion, initiating self-assembly rsc.org |
| Amino Acid Sequence | Dictates intermolecular interactions (H-bonding, π-π stacking) nih.gov | The specific side chains contribute to the overall stability and structure of the self-assembled fibers rsc.org |
| Concentration | Affects gel modulus and stiffness rsc.org | Higher concentrations lead to a denser fibrillar network and a stronger gel rsc.org |
Advanced Applications in Bio-inspired and Mechanistic Research
The unique properties of Fmoc-Gln-OH and the peptides derived from it are being leveraged in advanced research areas that draw inspiration from biological systems. Bio-inspired materials seek to mimic the sophisticated structures and functions found in nature to create novel materials with enhanced performance. rsc.orgresearchgate.net
Fmoc-peptide hydrogels, including those with glutamine, are a prime example of bio-inspired materials. Their self-assembly into nanofibrous networks mimics the structure of the natural extracellular matrix (ECM), making them highly promising for biomedical applications like tissue engineering and regenerative medicine. researchgate.net Furthermore, the specific recognition capabilities inherent in peptide sequences can be used to design materials for highly specific functions, such as biosensing or targeted drug delivery. nih.gov
Mechanistic studies involving Fmoc-Gln-OH focus on understanding the fundamental processes of peptide synthesis and self-assembly. Research into the mechanism of Fmoc group removal by bases like piperidine (B6355638), for example, helps to optimize SPPS protocols and minimize side reactions. luxembourg-bio.com Understanding the kinetics and thermodynamics of how Fmoc-Gln-OH containing peptides self-assemble into hydrogels provides insights into controlling the structure and function of these advanced materials. mdpi.com This fundamental knowledge is crucial for designing the next generation of bio-inspired aerogels, sensors, and therapeutic delivery systems. nih.govrsc.org
Use in Combinatorial Peptide Library Synthesis
Fmoc-Gln-OH and its side-chain protected derivatives, such as Fmoc-Gln(Trt)-OH, are crucial reagents in the construction of combinatorial peptide libraries. nih.govnih.gov These libraries, which can contain millions of unique peptide sequences, are powerful tools for discovering novel bioactive molecules. nih.gov One prominent technique is the "split-mix" synthesis method used in One-Bead-One-Compound (OBOC) combinatorial libraries. nih.gov In this approach, a solid support (beads) is split into multiple portions, each is coupled with a specific Fmoc-protected amino acid like Fmoc-Gln(Trt)-OH, and then the portions are recombined. nih.gov This process is repeated, allowing for the generation of a vast diversity of peptides where each bead theoretically holds a unique sequence. nih.gov
The integration of Fmoc-Gln-OH in solution-phase synthesis for DNA-encoded chemical libraries has also been explored. acs.org However, challenges have been noted; for instance, the unprotected glutamine residue can degrade over time to form a pyroglutamyl species, which is unable to couple to the next amino acid in the sequence. acs.org This highlights the importance of side-chain protection, such as the trityl (Trt) group, to prevent unwanted side reactions during synthesis. acs.orgpeptide.com The trityl group is advantageous as it can be removed under acidic conditions, such as with 95% trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin support. nih.gov The use of Fmoc-Gln(Trt)-OH also improves solubility in standard peptide synthesis solvents like dimethylformamide (DMF) compared to the unprotected Fmoc-Gln-OH. peptide.comadvancedchemtech.com
A variety of Fmoc-protected amino acids are utilized in these library syntheses to maximize chemical diversity. The table below lists examples of building blocks used alongside Fmoc-Gln(Trt)-OH in the creation of a peptide library. nih.gov
| Amino Acid Building Block | Function/Type |
| Nα-Fmoc-Gln(Trt)-OH | Side-chain protected Glutamine |
| Nα-Fmoc-glu(OtBu)-OH | Side-chain protected Glutamic Acid |
| Nα-Fmoc-His(Trt)-OH | Side-chain protected Histidine |
| Nα-Fmoc-Lys(Boc)-OH | Side-chain protected Lysine (B10760008) |
| Nα-Fmoc-Trp(Boc)-OH | Side-chain protected Tryptophan |
| Nα-Fmoc-Hyp-OH | Unnatural amino acid (Hydroxyproline) |
| Nα-Fmoc-Aib-OH | Unnatural amino acid (Aminoisobutyric acid) |
| Nα-Fmoc-Nva-OH | Unnatural amino acid (Norvaline) |
Mechanistic Characterization of Membrane-Active Peptides
Combinatorial libraries incorporating Fmoc-Gln-OH have been instrumental in identifying novel membrane-active peptides (MAPs). nih.gov MAPs are a broad class of peptides that exert their biological effects by interacting with or disrupting cellular membranes. nih.gov Once a lead peptide is identified from a library screening, its mechanism of action is investigated using various biophysical techniques to understand how it interacts with lipid bilayers. nih.govnih.gov
A notable example is the discovery of LBF14, a structurally unique MAP identified from an OBOC library. nih.gov The synthesis of this library utilized 24 different building blocks, including Fmoc-Gln(Trt)-OH. nih.gov The mechanism of LBF14 was characterized by observing its effects on giant unilamellar vesicles (GUVs), which serve as a model for cell membranes. nih.gov These studies revealed a concentration-dependent interaction. nih.gov
Key Observations of LBF14 Interaction with GUVs:
Low Concentrations (1μM): The peptide induced small, ripple-like projections on the GUV membrane. nih.gov
Higher Concentrations: More pronounced and aggressive effects were observed, including the outward budding of vesicles and the formation of a dense network of elongated tubules extending from the bilayer surface. nih.gov
Vesicle Disruption: At the highest concentrations tested, the peptide caused the vesicles to burst, after which the lipid components rearranged into a stable network of tubules. nih.gov
This detailed mechanistic work, made possible by the initial discovery from a combinatorial library, provides insight into how novel peptides can manipulate and disrupt membrane structures. nih.gov Such understanding is critical for the development of new antimicrobial agents or cell-penetrating peptides for drug delivery. nih.gov
Stereoselective Synthesis of Fmoc-Gln-OH Derivatives
Asymmetric Synthesis of Modified Glutamine Analogues
The demand for tailor-made amino acids in medicinal chemistry and drug design has driven the development of methods for the stereoselective synthesis of Fmoc-Gln-OH derivatives. researchgate.netmdpi.com These modified analogues, which feature substitutions or altered stereochemistry, are valuable components for creating peptides with constrained conformations or enhanced biological activity. mdpi.com
A powerful strategy for the asymmetric synthesis of these analogues involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. researchgate.netmdpi.com This method allows for the highly controlled introduction of substituents at the β-position (the 3-position) of the glutamine structure. mdpi.com For example, practical routes have been developed for the synthesis of (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, a key component of the cytotoxic marine peptides callipeltin O and Q. researchgate.netmdpi.com
The synthesis proceeds via a Michael addition reaction between a chiral Ni(II) complex of a Gly-Schiff base and an appropriate electrophile, such as ethyl crotonate. mdpi.com The reaction yields the desired product with good diastereoselectivity. mdpi.com Subsequent steps involve the disassembly of the nickel complex, followed by Fmoc protection of the α-amino group and protection of the side-chain amide, often with a xanthyl (Xan) group, to yield the final building block suitable for solid-phase peptide synthesis (SPPS). mdpi.com
The table below summarizes a key transformation in this synthetic approach. mdpi.com
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Complex | Diastereomeric Excess (de) |
| (S)-Gly-Schiff base Ni(II) complex | Ethyl crotonate | Michael Addition | (S)-(2S,3S)-Ni(II) complex | 80% |
This methodology has been extended to create other modified glutamic acid derivatives, such as Cbz-4,4-difluoro glutamic acid, by reacting chiral Ni(II) complexes of dehydroalanine (B155165) with ethyl bromodifluoroacetate. mdpi.com The diastereoselectivity of this type of Michael addition can be very high, sometimes exceeding a 98:2 ratio, depending on the specific chiral ligand used in the nickel complex. mdpi.com These stereocontrolled synthetic routes are indispensable for accessing previously unavailable tailor-made amino acids for advanced peptide research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
